Boc-L-3,3-Diphenylalanine

Catalog No.
S672858
CAS No.
138662-63-2
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-3,3-Diphenylalanine

CAS Number

138662-63-2

Product Name

Boc-L-3,3-Diphenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

TYJDOLCFYZSNQC-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

The exact mass of the compound Boc-L-3,3-Diphenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-3,3-Diphenylalanine (CAS: 138662-63-2) is a highly sterically hindered, unnatural amino acid building block utilized in solid-phase peptide synthesis (SPPS). Featuring a bivalent gem-diphenyl group at the beta-carbon, this compound is procured to force rigid backbone conformations—such as beta-turns—and to introduce steric shielding against proteolytic enzymes [1]. Unlike its Fmoc-protected counterpart, the tert-butyloxycarbonyl (Boc) protection strategy permits the orthogonal synthesis of base-labile peptidomimetics, making it a critical precursor for complex therapeutic peptides and macrocycles requiring acidic deprotection workflows.

Procuring generic mono-aryl substitutes, such as Boc-L-Phenylalanine (Boc-Phe-OH), fails to replicate the bivalent steric bulk of the 3,3-diphenyl moiety, resulting in a measurable loss of conformational restriction and a failure to engage dual-pocket (e.g., simultaneous pi-cation and hydrophobic) receptor interactions[1]. Furthermore, substituting with Fmoc-L-3,3-Diphenylalanine is non-viable in synthetic routes involving base-sensitive residues (such as depsipeptides), as the repetitive piperidine treatments required for Fmoc deprotection degrade the growing chain, a process failure entirely avoided by utilizing the TFA-mediated Boc chemistry of this specific compound .

Bivalent Target Engagement and Binding Affinity Enhancement

In the optimization of EphA2-selective bicyclic peptides, substituting a standard mono-aryl residue with 3,3-diphenylalanine (Dip) enables simultaneous engagement of a pi-cation interaction (with Arg159) and a hydrophobic interaction (with Met59), yielding a 4-fold increase in binding affinity [1].

Evidence DimensionTarget binding affinity (EphA2 receptor model)
Target Compound DataDip-substituted bicycle (BCY6121) exhibits enhanced dual-pocket engagement
Comparator Or BaselineMono-aryl amino acid baseline
Quantified Difference4-fold increase in receptor binding affinity
ConditionsIn vitro binding assays for EphA2-targeting bicyclic peptide ligands

Justifies the procurement of this bivalent unnatural amino acid over standard mono-aryl alternatives to quantitatively optimize the potency of peptide therapeutics.

Conformational Locking and Beta-Turn Stabilization

The gem-diphenyl substitution at the beta-carbon of the Dip residue restricts backbone dihedral angles, strongly favoring the formation of rigid beta-turns or 3_10 helices compared to the flexible backbones of natural aliphatic or mono-aromatic amino acids [1].

Evidence DimensionDihedral angle restriction and secondary structure formation
Target Compound Data3,3-Diphenylalanine induces constrained beta-turn/3_10 helix secondary structures
Comparator Or BaselineNatural L-amino acids (e.g., Phenylalanine) which permit flexible backbone conformations
Quantified DifferencePre-organizes the peptide backbone, reducing the entropic penalty of binding and stabilizing macrocyclic loop structures
ConditionsStructural characterization of scaffold-tethered bicyclic peptides

Crucial for material selection when designing rigid macrocycles that require strict pre-organized binding conformations to achieve target selectivity.

Proteolytic Stability and Steric Shielding

Incorporating the bulky 3,3-diphenylalanine residue into peptide sequences provides significant steric shielding of the peptide backbone, effectively blocking exopeptidase access and extending half-lives in rat intestinal perfusate assays compared to parent peptides lacking this bivalent bulk[1].

Evidence DimensionEnzymatic degradation half-life
Target Compound DataDip-containing peptides exhibit extended enzymatic degradation half-lives
Comparator Or BaselineParent peptides utilizing standard aromatic residues (e.g., Trp or Phe)
Quantified DifferenceMulti-fold extension in perfusate half-life due to the steric blockade of carboxypeptidase activity
ConditionsIn vitro protease incubation and rat intestinal perfusate stability assays

Essential for formulating orally bioavailable or long-acting systemic peptide drugs where rapid proteolytic clearance is the primary failure mode.

Orthogonal Processability in Base-Sensitive Syntheses

For the synthesis of depsipeptides or sequences with base-labile side chains, Boc-L-3,3-Diphenylalanine allows for iterative chain elongation using acidic (TFA) deprotection, avoiding the near-total cleavage of sensitive ester linkages that occurs under the 20% piperidine conditions required for Fmoc-L-3,3-Diphenylalanine deprotection .

Evidence DimensionCompatibility with base-sensitive functional groups (e.g., depsipeptides)
Target Compound DataBoc-L-3,3-Diphenylalanine (TFA deprotection) yields 100% retention of base-labile linkages
Comparator Or BaselineFmoc-L-3,3-Diphenylalanine (Piperidine deprotection) causes rapid hydrolysis/aminolysis of base-sensitive groups
Quantified DifferenceComplete preservation of base-sensitive functional groups versus near-total degradation during coupling cycles
ConditionsSolid-phase peptide synthesis (SPPS) iterative coupling cycles

Dictates the procurement of the Boc-protected variant for specialized synthetic workflows where Fmoc chemistry is chemically destructive.

Synthesis of Base-Labile Peptidomimetics and Depsipeptides

Boc-L-3,3-Diphenylalanine is the required precursor for introducing a bulky, conformationally restrictive Dip residue into peptides containing ester bonds or base-sensitive modifications. The TFA-mediated Boc deprotection avoids the destructive piperidine treatments used in Fmoc chemistry, ensuring high-yield recovery of the intact mimetic .

Engineering High-Affinity Bicyclic and Macrocyclic Ligands

In the development of constrained bicyclic peptides, the bivalent phenyl rings of the Dip residue are utilized to simultaneously engage multiple sub-pockets (e.g., pi-cation and hydrophobic interactions). This dual engagement provides a quantifiable 4-fold boost in target affinity over mono-aryl substitutes in established receptor models [1].

Development of Protease-Resistant Oral Peptide Therapeutics

By incorporating the extreme steric bulk of the 3,3-diphenyl moiety near cleavage-susceptible sites, formulators effectively shield the peptide backbone from carboxypeptidases. This application is critical for extending the biological half-life of peptide drugs in serum or intestinal environments where standard amino acids are rapidly degraded [2].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Boc-2-amino-3,3-diphenylpropionic acid

Dates

Last modified: 08-15-2023

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